
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate involves multiple steps, starting from prednisolone derivatives. A notable method includes the synthesis of prednisolone-17-ethylcarbonate-21-propionate (prednicarbate) through intermediate products such as prednisolone-17,21-diethylorthocarbonate and prednisolone-17-ethylcarbonate. This process is highlighted by the efficient creation of the ester linkage at the 17 and 21 positions of the corticosteroid, optimizing its topical/systemic anti-inflammatory activity ratio (Stache et al., 1985).
Molecular Structure Analysis
The molecular structure of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate and related compounds has been elucidated through various spectroscopic techniques, including 1H-NMR and MS spectra. These studies provide detailed insights into the molecule's structural features, such as its cyclic ortho ester configuration, which is crucial for its biological activity and pharmacokinetic properties. The stereochemistry of the methyl and ethyl groups attached to the prednisolone backbone significantly affects the compound's vasoconstrictive activities and overall efficacy (Sugai et al., 1986).
Chemical Reactions and Properties
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate undergoes various chemical reactions typical of corticosteroids, including esterification, acetonide protection, and reactions with 2,2-dimethoxypropane for the synthesis of 17α, 21-acetonides. These chemical manipulations are pivotal for introducing specific substituents into the corticoid structure, enhancing its therapeutic profile while minimizing systemic effects (Tanabe et al., 1975).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modifications
- 6α-Methyl Prednisolone and its derivatives have been a focus of synthesis studies in corticosteroids. The synthesis of 21α-methyl and 21-trifluoroacetyl analogs of prednisolone has been described, highlighting the utility of the 17α, 21-acetonide function as a protective group for introducing C-21 substituents into intact corticoids (Tanabe, Bigley-Sockolov, & Crowe, 1975).
- Research on topical anti-inflammatory corticosteroids includes the synthesis and testing of 6α-methylprednisolone derivatives. These studies emphasize the importance of chemical modifications like 17-methoxyacetate and 17-(methylthio)acetate for enhancing vasoconstrictive activities (Sugai et al., 1986).
Anti-inflammatory Effects and Applications
- Prednisolone-17-ethylcarbonate-21-propionate, a derivative, was tested for anti-inflammatory activity in animal models, showing potential for topical and systemic therapeutic applications with a significant split of activity (Alpermann, Sandow, & Vogel, 1986).
- The local anti-inflammatory potency of steroid-21-oate esters derived from prednisolone, including methyl 20α-dihydroprednisolonate and methyl 17,20α-acetonidodihydroprednisolonate, was demonstrated in the cotton pellet granuloma bioassay in rats. These compounds showed reduced systemic side effects, suggesting potential benefits in prolonged treatment (Bird, Lay, & Lee, 1986).
Metabolic and Pharmacokinetic Studies
- Studies on the absorption, metabolism, and excretion of 6α-methylprednisolone in different species have been conducted. For instance, the metabolism of 6α-methylprednisolone-3H, 21-acetate was investigated in dogs, providing insights into the pharmacokinetics and dynamics of this corticosteroid (Buhler, Thomas, & Schlagel, 1965).
Therapeutic Implications
- The therapeutic use of 6α-methyl prednisolone and its analogs, especially in conditions like rheumatoid arthritis and inflammatory disorders, has been a subject of research. These studies shed light on the efficacy and potential applications of these corticosteroids in clinical settings (Montgomery, 1958).
Eigenschaften
CAS-Nummer |
85198-27-2 |
|---|---|
Produktname |
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate |
Molekularformel |
C₂₇H₃₈O₆ |
Molekulargewicht |
458.59 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



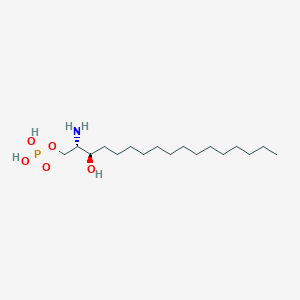
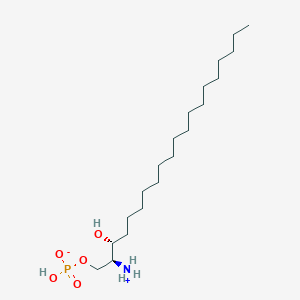
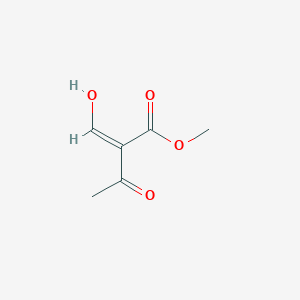
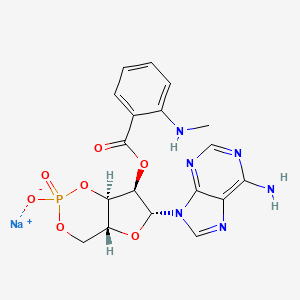
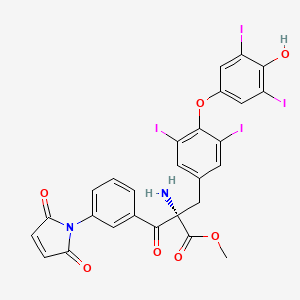
![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)